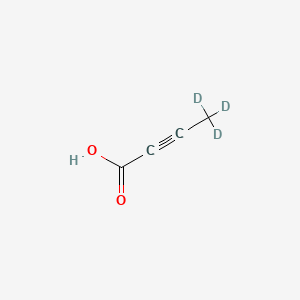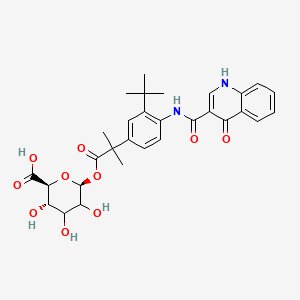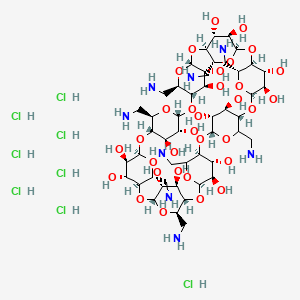
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide typically involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization. The reaction is usually carried out in an ethanol solvent with a base such as potassium hydroxide or sodium hydroxide. The reaction mixture is heated under reflux to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide involves its interaction with various molecular targets. The compound can inhibit enzymes or bind to receptors, thereby modulating biochemical pathways. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-mercaptothiazole-4-carboxamide
- 5-amino-2-thioxo-2,3-dihydro-thiazole-4-carboxylic acid amide
- 5-amino-2-thioxo-1,3-thiazoline-4-carboxamide
Uniqueness
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide is unique due to its specific arrangement of sulfur and nitrogen atoms within the thiazole ring, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H5N3S3 |
|---|---|
Molecular Weight |
191.3 g/mol |
IUPAC Name |
5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carbothioamide |
InChI |
InChI=1S/C4H5N3S3/c5-2(8)1-3(6)10-4(9)7-1/h6H2,(H2,5,8)(H,7,9) |
InChI Key |
MQLMTPLHQRWPED-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=S)N1)N)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)


![UDP-3-O-[R-3-Hydroxymyristoyl]-N-[R-3-hydroxymyristoyl] Glucosamine Tris Salt](/img/structure/B13853288.png)






![[(3aS,4R,5S,6S,7R,7aR)-5,6,7-triacetyloxy-2-sulfanylidene-3a,4,5,6,7,7a-hexahydro-1,3-benzodioxol-4-yl] acetate](/img/structure/B13853339.png)


![3-[(2-Aminoethyl)selanyl]alanine--hydrogen chloride (1/1)](/img/structure/B13853346.png)
